1-[2-(4-Chlorophenyl)ethynyl]naphthalene
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Overview
Description
1-[2-(4-Chlorophenyl)ethynyl]naphthalene is an organic compound with the molecular formula C18H11Cl It is characterized by a naphthalene ring substituted with a 4-chlorophenyl ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[2-(4-Chlorophenyl)ethynyl]naphthalene can be synthesized through a series of organic reactions. One common method involves the Sonogashira coupling reaction, where 2-bromonaphthalene reacts with 4-chlorophenylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an inert atmosphere using a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(4-Chlorophenyl)ethynyl]naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Naphthoquinones.
Reduction: Reduced naphthalene derivatives.
Substitution: Halogenated or nitro-substituted naphthalene compounds.
Scientific Research Applications
1-[2-(4-Chlorophenyl)ethynyl]naphthalene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 1-[2-(4-Chlorophenyl)ethynyl]naphthalene involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2-[(4-Chlorophenyl)ethynyl]naphthalene: A closely related compound with similar structural features.
1-(2-Phenylethynyl)naphthalene: Another derivative with a phenyl group instead of a chlorophenyl group.
2-[(4-Methoxyphenyl)ethynyl]naphthalene: A derivative with a methoxy group, exhibiting different electronic properties.
Uniqueness: 1-[2-(4-Chlorophenyl)ethynyl]naphthalene is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties.
Properties
Molecular Formula |
C18H11Cl |
---|---|
Molecular Weight |
262.7 g/mol |
IUPAC Name |
1-[2-(4-chlorophenyl)ethynyl]naphthalene |
InChI |
InChI=1S/C18H11Cl/c19-17-12-9-14(10-13-17)8-11-16-6-3-5-15-4-1-2-7-18(15)16/h1-7,9-10,12-13H |
InChI Key |
RIXNDNSMLKRZGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C#CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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